Hydridoaluminium
Description
Historical Trajectories in Hydridoaluminium Chemistry Research
The journey of this compound research began in 1947 with the first published synthesis of the compound. researchgate.net Early methods of preparation involved the treatment of lithium aluminium hydride with aluminium trichloride (B1173362). This process, however, was intricate due to the need for careful removal of lithium chloride. researchgate.net
In the 1960s, crystalline α-AlH₃ was synthesized, which led to military research projects in the United States and the former Soviet Union exploring its potential applications. issp.ac.ru However, the widespread use of alane was initially hampered by high production costs and its tendency for surface oxidation. issp.ac.ru
A significant challenge in the early research was the high pressure required for the direct hydrogenation of aluminum to form alane, which was in the range of 10⁵ bar at room temperature. researchgate.netosti.gov This made the regeneration of alane from spent aluminum impractical for many applications. researchgate.net
The study of alane's physical and chemical properties revealed the existence of at least seven different crystal structures, or polymorphs (α, α', β, γ, δ, ε, and ζ), with the α-phase being the most stable. eucass.euresearchgate.net The synthesis and characterization of these polymorphs have been a key area of historical research. eucass.eu
Contemporary Research Landscape and Key Challenges in this compound Science
The contemporary research landscape for this compound is largely driven by the quest for clean energy solutions, with a primary focus on its application in hydrogen storage. nih.govresearchgate.net Alane is an attractive candidate due to its high gravimetric (10.1 wt%) and volumetric (148 kg H₂/m³) hydrogen density. nih.govissp.ac.ru
A major challenge that continues to be a focal point of modern research is the development of efficient and economical synthesis and regeneration methods. researchgate.net Traditional wet-chemistry methods, while effective, often involve solvents and produce stable by-products like lithium chloride, making the process energy-intensive and costly to reverse. researchgate.netresearchgate.net
To overcome these hurdles, researchers are exploring several innovative approaches:
Electrochemical Synthesis: This method involves the electrochemical formation of alane from sodium alanate (NaAlH₄) in a tetrahydrofuran (B95107) (THF) solution. researchgate.netosti.gov This process has demonstrated the potential for a reversible cycle, which is crucial for hydrogen storage applications. researchgate.netosti.gov
Mechanochemical Synthesis: Solid-state mechanochemical synthesis, using methods like ball milling of precursors such as sodium hydride (NaH) and aluminum chloride (AlCl₃), has been shown to produce alane at room temperature in high yields. iastate.edu This solvent-free method offers a more environmentally benign and potentially cost-effective route. mdpi.com
Catalysis: The use of catalysts, such as titanium compounds, is being investigated to lower the energy barriers for both the synthesis and decomposition of alane. greencarcongress.comenergy.gov Research has shown that titanium-doped aluminum can facilitate the formation of alane at significantly lower pressures than required for pure aluminum. greencarcongress.com
Another key challenge is the inherent instability of alane, which can decompose, especially when exposed to moisture and impurities. eucass.eu Current research is also focused on enhancing the stability of alane, for instance, through the formation of a protective surface oxide layer or by using additives. issp.ac.ru
Scope and Significance of Advanced this compound Studies
Advanced studies on this compound are expanding its potential applications beyond hydrogen storage and are delving deeper into its fundamental chemical properties. The significance of this research lies in its potential to contribute to various technological fields.
Key Areas of Advanced Study:
Hydrogen Storage: Alane continues to be a promising material for on-board hydrogen storage for fuel cell vehicles, meeting the targets set by organizations like the U.S. Department of Energy for gravimetric and volumetric capacity. nih.govresearchgate.net Advanced research aims to overcome the challenges of reversibility and on-board regeneration. researchgate.netosti.gov
Energetic Materials: Due to its high enthalpy of formation, alane is being investigated as a high-performance additive in solid rocket propellants and other energetic formulations. nih.goveucass.eu Its decomposition releases a significant amount of energy and hydrogen gas, which can enhance combustion performance. nih.gov
Reducing Agent in Organic Chemistry: Aluminium hydride is a versatile reducing agent used in the reduction of various functional groups, similar in reactivity to lithium aluminium hydride. researchgate.net Advanced studies are exploring its selectivity and potential in complex organic syntheses.
Molecular Catalysis and Materials Synthesis: Recent research has shown that molecular aluminium hydride complexes can be used in catalysis, for instance, in the activation of C-H bonds. mdpi.com These complexes are also being explored as precursors for the chemical vapor deposition (CVD) of thin films like aluminum oxide (Al₂O₃). mdpi.com
Theoretical and Computational Studies: Advanced computational methods, such as density functional theory (DFT), are being employed to investigate the structural, electronic, and thermodynamic properties of various aluminum-based hydrides. mdpi.com These theoretical studies provide valuable insights that can guide the experimental design of new materials with tailored properties for specific applications. researchgate.netmdpi.com
The continued exploration of this compound chemistry holds the promise of significant advancements in energy, materials science, and chemical synthesis.
Structure
2D Structure
Properties
IUPAC Name |
λ1-alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRIOUNJHPCKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[AlH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
27.9895 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13967-22-1 | |
| Record name | Aluminum hydride (AlH) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13967-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for Hydridoaluminium Species
Ligand-Templated Approaches for Molecular Hydridoaluminium Complexes
The stabilization of the highly reactive AlH₃ molecule is often achieved through the formation of complexes with Lewis bases. These ligand-templated approaches not only passivate the aluminium center but also provide a means to tune the reactivity and solubility of the resulting this compound species.
In-Situ Generation Techniques of this compound Precursors
In-situ generation of this compound precursors is a powerful strategy that involves the formation of the reactive species in the presence of a stabilizing ligand. This approach avoids the isolation of highly unstable, unsolvated AlH₃.
One common method involves the direct hydrogenation of aluminum metal. In the presence of a titanium catalyst, aluminum metal reacts with hydrogen and a tertiary amine, such as trimethylamine (B31210) or dimethylethylamine, to form a stable 2:1 adduct, (amine)₂:AlH₃. eucass.eu This reaction is typically carried out in an organic solvent under moderate temperatures and pressures. eucass.eu
Another versatile in-situ technique involves the reaction of a readily available aluminum hydride source, like lithium aluminium hydride (LiAlH₄), with a suitable precursor in the presence of the desired ligand. For instance, aluminium trihydride-tetrahydrofuran complex (AlH₃·THF) can be synthesized in-situ and then immediately reacted with a chelating ligand, such as an enaminone, to form heteroleptic mono- and di-hydrido-aluminium enaminonate complexes. acs.orgresearchgate.net This method allows for the facile creation of mixed-ligand complexes with tailored electronic and steric properties. acs.org
| Precursor 1 | Precursor 2 | Ligand | Product | Reference |
| Aluminum | Hydrogen | Trimethylamine | (Me₃N)₂:AlH₃ | eucass.eu |
| AlH₃·THF (in-situ) | - | Enaminone | Hydrido-aluminium enaminonate | acs.orgresearchgate.net |
Hydride Substitution Reactions in Ligand-Stabilized Systems
Once a stable ligand-aluminium hydride complex is formed, the hydride ligands can be selectively replaced by other functional groups through substitution reactions. This allows for the synthesis of a wide array of organoaluminium compounds with diverse functionalities.
For example, a dimeric aluminium dihydride complex stabilized by an imidazolidin-2-imine ligand, {μ-LAlH₂}₂, can undergo hydride substitution with various reagents. Reaction with BH₃·SMe₂ can introduce a methyl group, while BHCl₂·SMe₂ can be used for chlorination. nih.gov This demonstrates the ability to systematically modify the coordination sphere of the aluminum center while it is stabilized by a robust ligand framework. Such reactions are pivotal for creating precursors for materials science and catalysis. acs.org
The reactivity of the ligands attached to the aluminum center generally follows the order: hydride > alkynyl > vinyl > alkyl. google.com This hierarchy allows for selective reactions. For instance, in a complex containing both hydride and alkyl groups, the hydride is preferentially transferred.
| Starting Complex | Reagent | Substituted Group | Product Type | Reference |
| {μ-LAlH₂}₂ | BH₃·SMe₂ | Methyl | Alkyl-hydridoaluminium complex | nih.gov |
| {μ-LAlH₂}₂ | BHCl₂·SMe₂ | Chloride | Chloro-hydridoaluminium complex | nih.gov |
| {μ-LAlH₂}₂ | Br₂/H₂O | Bromide | Bromo-hydridoaluminium complex | nih.gov |
Direct Synthesis Routes via Main Group Metal Hydrides
Direct synthesis routes often employ readily available main group metal hydrides as the hydride source. The Schlesinger reaction is a classic example, where an alkali-metal hydride or alanate reacts with an aluminum halide in an ether solution. acs.org A common variation involves the reaction of lithium aluminium hydride (LiAlH₄) with aluminum trichloride (B1173362) (AlCl₃) in diethyl ether to produce a solution of the alane-ether complex, AlH₃·Et₂O, and a precipitate of lithium chloride. eucass.euwikipedia.org
Mechanochemical synthesis offers a solvent-free alternative. This solid-state method involves the high-energy ball milling of reactants at room temperature. For example, alane (AlH₃) can be synthesized quantitatively by the mechanochemical reaction of sodium hydride (NaH) or lithium hydride (LiH) with AlCl₃. acs.orgfrontiersin.org The reaction pathway can be controlled by the step-wise addition of AlCl₃ to an excess of the alkali metal hydride, which prevents the formation of elemental aluminum. acs.org These solvent-free methods are advantageous as they directly yield adduct-free alane. frontiersin.org
| Hydride Source | Aluminum Source | Method | Key Feature | Reference |
| LiAlH₄ | AlCl₃ | Solution (Schlesinger) | Forms alane-etherate complex | eucass.euwikipedia.org |
| NaH | AlCl₃ | Mechanochemical (solid-state) | Solvent-free, quantitative yield | acs.org |
| LiH | AlCl₃ | Mechanochemical (solid-state) | Solvent-free, adduct-free alane | frontiersin.org |
Controlled Synthesis of Unsolvated this compound Polymorphs
Aluminium hydride is known to exist in several polymorphic forms (α, α', β, γ, δ, ε, and ζ), each with distinct crystal structures and thermal stabilities. eucass.eunih.gov The α-polymorph is the most stable. eucass.eu Controlling the crystallization process to selectively obtain a specific polymorph is a significant synthetic challenge, with the desolvation of a solvated precursor being a critical step.
Wet Chemical Strategies for Specific this compound Phases (e.g., α'-AlH₃)
The synthesis of specific, non-solvated alane polymorphs is typically achieved through a wet chemical approach followed by a carefully controlled desolvation step. The synthesis of α'-AlH₃ serves as a prime example of this strategy.
The process begins with the standard reaction of LiAlH₄ and AlCl₃ in an ether solution to form the alane etherate, AlH₃·nEt₂O. acs.orgmdpi.comuea.ac.uk The crucial step is the subsequent desolvation. To obtain α'-AlH₃, the isolated AlH₃·nEt₂O is heated at approximately 60°C. acs.orgmdpi.comuea.ac.uk Critically, this heating must be conducted under an ether gas atmosphere and in the presence of excess LiAlH₄, which acts as a desolvation aid. acs.orgmdpi.comuea.ac.uk After the desolvation is complete, the excess LiAlH₄ is removed by washing with ether to yield non-solvated, rod-like α'-AlH₃ particles. mdpi.comuea.ac.uk
In contrast, the synthesis of the more stable α-AlH₃ requires heating the etherate at 60–80°C under vacuum in the presence of both excess LiAlH₄ and lithium borohydride (B1222165) (LiBH₄). acs.orgmdpi.com The formation of γ-AlH₃ occurs when the etherate is heated at 60–70°C under vacuum with only excess LiAlH₄. acs.orgmdpi.com
| Target Polymorph | Precursor | Desolvation Temperature | Desolvation Atmosphere | Desolvation Aid(s) | Reference |
| α'-AlH₃ | AlH₃·nEt₂O | 60°C | Ether Gas | Excess LiAlH₄ | acs.orgmdpi.comuea.ac.uk |
| α-AlH₃ | AlH₃·nEt₂O | 60-80°C | Vacuum | Excess LiAlH₄ and LiBH₄ | acs.orgmdpi.com |
| γ-AlH₃ | AlH₃·nEt₂O | 60-70°C | Vacuum | Excess LiAlH₄ | acs.orgmdpi.com |
Desolvation Mechanisms and Control in Polymorph Synthesis
The desolvation of the alane-etherate intermediate is the pivotal stage where the polymorphic form of the final AlH₃ product is determined. acs.orgmdpi.com The conditions of this process—including temperature, atmosphere, and the presence of specific additives—dictate the crystallization pathway.
The formation of α'-AlH₃ specifically requires desolvation under a gaseous ether atmosphere. acs.orgmdpi.comuea.ac.uk This controlled atmosphere is the key factor that directs the transformation of the solvated complex into the non-solvated α'-AlH₃ structure. acs.org Heating the alane etherate to higher temperatures, for instance 75°C, can lead to the formation of a mixture of α'-AlH₃ and the more stable α-AlH₃, indicating that α'-AlH₃ can transform into α-AlH₃ under more forcing conditions. mdpi.com Therefore, maintaining a lower desolvation temperature is preferable for producing pure α'-AlH₃. mdpi.com
The desolvation process can be viewed as a method to access metastable polymorphic forms that might be difficult to obtain through direct crystallization. researchgate.net The removal of solvent molecules from the crystal lattice of the solvate can lead to a reorganization of the host molecules into a new, guest-free crystal structure. The specific pathway of this reorganization is highly sensitive to the desolvation conditions, providing a powerful tool for polymorph control. In the case of alane, the use of additives like LiAlH₄ or LiBH₄ appears to influence the nucleation and growth of specific polymorphs during the removal of the ether solvent. acs.orgwikipedia.orgmdpi.com
Synthesis of Low-Valent this compound Complexes
The synthesis of low-valent this compound complexes, particularly those featuring aluminium in the +1 oxidation state, presents a significant challenge due to their high reactivity. The stabilization of these species often requires the use of specialized ligands and synthetic environments. springernature.com A prominent strategy involves the use of chelating N-heterocyclic carbene (NHC) ligands to stabilize the low-valent aluminium center. sci-hub.seacs.org
A key advancement in this area is the synthesis of an elusive hydridoaluminum(I) complex, which has been shown to be a potent reagent for bond activation. acs.org The synthetic journey begins with the reaction of aluminium tribromide (AlBr₃) with one molar equivalent of the bis(N-heterocyclic carbene) ligand, bis(N-Dipp-imidazole-2-ylidene)methylene (bisNHC), which yields the bisNHC–Al(III) complex, [(bisNHC)AlBr₂]⁺Br⁻ (2), as an ion pair in high yield. acs.org
This Al(III) precursor undergoes a redox reaction involving debromination with potassium tetracarbonylferrate(2-), K₂Fe(CO)₄, in a tetrahydrofuran (B95107) (THF) solvent. This step smoothly furnishes the (bisNHC)(Br)Al[Fe(CO)₄] complex (3), where an Al(I) center is stabilized through coordination to the Fe(CO)₄ moiety. acs.org
The subsequent Br/H ligand exchange reaction on complex 3 using potassium hydride (KH) as the hydride source was intended to produce the target hydridoaluminum(I) complex, (bisNHC)Al(H)[Fe(CO)₄] (4a ). acs.org However, the reaction did not yield the anticipated stable product. Instead, the elusive intermediate 4a facilitated the C–H bond activation at the α-carbon position of the THF solvent, leading to the formation of (bisNHC)Al(2-cyclo-OC₄H₇)[Fe(CO)₄] (4) and the elimination of dihydrogen. acs.org This reactivity highlights the first instance of a low-valent main-group hydrido complex mediating the metalation of sp³ C–H bonds. acs.org Further studies using K[BHR₃] (R = Et, sBu) as the hydride source resulted in C–O bond activation and ring-opening of THF, affording (bisNHC)Al(OnBu)[Fe(CO)₄] (6). acs.org The mechanisms for these novel activations, mediated by the transient hydridoaluminum(I) species, were further elucidated by density functional theory (DFT) calculations. acs.org
| Compound Number | Chemical Name/Formula | Role in Synthesis |
|---|---|---|
| 1 | bis(N-Dipp-imidazole-2-ylidene)methylene (bisNHC) | Chelating Ligand |
| 2 | [(bisNHC)AlBr₂]⁺Br⁻ | Al(III) Precursor |
| 3 | (bisNHC)(Br)Al[Fe(CO)₄] | Stabilized Al(I) Precursor |
| 4a | (bisNHC)Al(H)[Fe(CO)₄] | Elusive Hydridoaluminum(I) Intermediate |
| 4 | (bisNHC)Al(2-cyclo-OC₄H₇)[Fe(CO)₄] | Product of C–H Activation |
| 6 | (bisNHC)Al(OnBu)[Fe(CO)₄] | Product of C–O Activation |
Synthetic Pathways to Heteroleptic this compound Compounds
Heteroleptic this compound compounds are those that contain at least two different types of ligands attached to the central aluminium atom, in addition to one or more hydride ligands. Their synthesis allows for the fine-tuning of the electronic and steric properties of the metal center.
A successful pathway to such compounds involves the reaction of in situ synthesized aluminium trihydride (AlH₃·THF) with bidentate ligands. nih.gov For instance, the reaction between AlH₃ and the enaminone ligand N-(4,4,4-trifluorobut-1-en-3-on)-tert-butylamine (H-TFB-TBA) yields different heteroleptic products depending on the stoichiometry. nih.gov
When the ligand and AlH₃ are reacted in a 2:1 ratio, a facile hydride substitution occurs, leading to the formation of the heteroleptic monohydrido-aluminium enaminonate complex, [H-Al(TFB-TBA)₂]. nih.gov Conversely, a 1:1 reaction ratio initially produces a di-hydridoaluminium species, [H₂Al(TFB-TBA)]. This intermediate, however, is not always stable and can undergo further transformations. nih.gov In this specific system, the dihydrido complex undergoes a rapid hydride shift, leading to C(sp³)–H bond functionalization and the formation of a more complex structure, [(Al-TFB-TBA)-HCH₂]. nih.gov This demonstrates the potential for hydride ligands on aluminium to participate in intramolecular catalytic processes. nih.gov
| Reactants | Molar Ratio (Ligand:AlH₃) | Primary Product | Product Type |
|---|---|---|---|
| H-TFB-TBA, AlH₃·THF | 2:1 | [H-Al(TFB-TBA)₂] | Monothis compound Enaminonate |
| H-TFB-TBA, AlH₃·THF | 1:1 | [H₂Al(TFB-TBA)] (intermediate) | Dithis compound Enaminonate |
Mechanochemical Synthesis Approaches for this compound Derivatives
Mechanochemistry, which utilizes mechanical force (e.g., from ball milling) to induce chemical reactions, offers a solvent-free, environmentally benign alternative to traditional solution-based synthesis. mdpi.comrsc.org This approach has been successfully applied to produce non-solvated alane (AlH₃), a valuable and highly reactive this compound compound. rsc.orgresearchgate.net
The nearly quantitative mechanochemical synthesis of AlH₃ is achieved through the reaction of lithium aluminium hydride (LiAlH₄) and aluminium chloride (AlCl₃) at room temperature. rsc.org A crucial aspect of this solid-state method is the application of moderate gas pressure during the milling process. The reaction is typically conducted with a 3:1 molar mixture of LiAlH₄ and AlCl₃. rsc.org Applying pressure from hydrogen (up to 210 bar) or an inert gas like argon (90 bar) or helium (125 bar) effectively suppresses competing reactions that lead to the undesirable formation of metallic aluminium. rsc.org The required pressure is dependent on the milling intensity; for example, reducing the milling speed of a planetary mill from 300 rpm to 150 rpm lowers the critical pressure needed to just 1 bar of hydrogen, albeit with a significant increase in reaction time. rsc.org
| Reactants (Molar Ratio) | Method | Key Conditions | Products |
|---|---|---|---|
| LiAlH₄ : AlCl₃ (3:1) | Planetary Ball Milling | Room Temperature, ~30 min milling time | AlH₃, LiCl |
| LiAlH₄ : AlCl₃ (3:1) | Planetary Ball Milling | Application of H₂ (1-210 bar) or Ar (90 bar) pressure | Quantitative yield of AlH₃ |
| LiAlH₄ : AlCl₃ (3:1) | Planetary Ball Milling | Identification of LiAlCl₄ as an intermediate | - |
Fundamental Reactivity and Reaction Mechanisms of Hydridoaluminium Compounds
Carbon-Hydrogen (C-H) Bond Activation Processes Mediated by Hydridoaluminium
The activation of typically inert C-H bonds is a cornerstone of modern synthetic chemistry, and this compound compounds have emerged as promising reagents and catalysts in this field. dntb.gov.uatcichemicals.com These compounds can facilitate the cleavage of C-H bonds, paving the way for the formation of new carbon-carbon and carbon-heteroatom bonds. tcichemicals.com
A key mechanistic feature of this compound compounds is their ability to undergo intramolecular hydride migration. mdpi.commdpi.comnih.gov This process involves the transfer of a hydride ligand from the aluminium center to a carbon atom within the same molecule. mdpi.comnih.gov
Recent research has demonstrated this phenomenon in dihydrido-aluminium enaminonates. mdpi.commdpi.com In one such compound, [(Al-TFB-TBA)-HCH2], a rapid C-H bond activation and subsequent C-C bond formation were observed, which was confirmed through single crystal structural data. mdpi.commdpi.comnih.gov The mechanism involves the migration of a hydride from the aluminium to an alkenyl carbon of the enaminone ligand. mdpi.commdpi.comnih.gov This intramolecular hydride shift was further verified using various nuclear magnetic resonance (NMR) techniques, including 1H,1H NOESY, 13C, 19F, and 27Al NMR. mdpi.commdpi.comnih.gov
The driving force for this migration is believed to be the activation of an electron-deficient C=C double bond adjacent to a tert-amino group within the enaminone ligand, a phenomenon referred to as the "tert-amino effect". mdpi.commdpi.com The resulting compound features a newly formed C-H bond and a C-C single bond where a double bond previously existed. mdpi.com
| Compound | Key Feature | Experimental Evidence |
| [(Al-TFB-TBA)-HCH2] | Rapid intramolecular hydride migration | Single crystal X-ray diffraction, Multinuclear NMR (1H, 1H NOESY, 13C, 19F, 27Al) mdpi.commdpi.comnih.gov |
| [H-Al(TFB-TBA)2] | Monomeric 5-coordinated Al(III) center | Spectroscopic analysis mdpi.commdpi.com |
This table summarizes key findings on intramolecular hydride migration in specific this compound compounds.
Achieving regioselectivity and stereoselectivity in C-H activation is a significant challenge in synthetic chemistry. nih.govbiorxiv.org this compound compounds have shown potential in controlling the site and stereochemical outcome of these reactions. ed.ac.ukresearchgate.net
For instance, in the hydroboration of alkenes catalyzed by simple, commercially available aluminium hydride precatalysts like lithium aluminium hydride (LiAlH4), excellent regioselectivity is observed. ed.ac.ukresearchgate.net The reaction predominantly yields the linear boronic ester over the branched product, with regioselectivity as high as 99:1. ed.ac.uk This selectivity is proposed to arise from a mechanism involving the hydroalumination of the alkene to form an alkyl aluminium species, which then undergoes a σ-bond metathesis with pinacolborane (HBpin) to yield the product and regenerate the catalyst. ed.ac.ukresearchgate.net
The choice of ligand on the aluminium center can also influence selectivity. By using a tethered intramolecular amine ligand, the reactivity of the aluminium hydride can be switched from hydroalumination to selective C-H borylation of terminal alkynes. nih.gov This approach allows for the functionalization of the alkyne C-H σ-bond, a transformation that is complementary to the typical hydroboration reactivity observed with transition metal catalysts. nih.gov
Carbon-Heteroatom (C-X, X = O, N, S) Bond Activation and Functionalization
This compound compounds are effective reagents for the activation and cleavage of carbon-heteroatom bonds, which are prevalent in many organic molecules. masterorganicchemistry.comunacademy.comacsgcipr.org
The cleavage of the strong C-O bond in ethers is a challenging transformation. unacademy.com this compound compounds have been shown to facilitate this process, particularly in cyclic ethers. researchgate.netacs.orgnih.gov
For example, the reaction of a molecular aluminium hydride, [(L)AlH2] (where L is a specific ligand), with triphenylborane (B1294497) (BPh3) in tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) leads to the ring-opening of the cyclic ether. researchgate.net This Cα-O bond cleavage proceeds through an isolable intermediate, [(L)AlH][HBPh3], and involves the transfer of a hydride to the α-carbon of the ether from the [HBPh3]− anion. researchgate.net
In another study, an elusive this compound(I) complex was implicated in the C-O bond activation and ring-opening of THF. acs.orgnih.gov The reaction of a (bisNHC)(Br)Al[Fe(CO)4] complex with potassium hydride in THF did not yield the expected this compound(I) complex but instead resulted in products formed via C-H bond activation at the α-carbon of THF. acs.orgnih.gov However, using a different hydride source led to a product formed through C-O bond activation and ring opening of THF. acs.orgnih.gov
This compound compounds can promote the coupling of isocyanides, leading to the formation of new C-C bonds. rsc.orgresearchgate.netnih.gov The reaction of 1,2-bis(arylimino)acenaphthene aluminium hydrides with isocyanates (RNCO) results in the insertion of two isocyanate molecules into each Al-H bond. rsc.org This process forms unique aluminium carboxamides. rsc.org
However, the reaction with the bulkier tert-butylisocyanate takes a different course, affording formimidate derivatives. rsc.org These findings highlight how the steric properties of the substrate can influence the reaction pathway.
In a different system, the reaction of a potassium aluminyl with 2,6-dimethylphenyl isocyanide (Dmp-NC) led to a C3-homologation product, which involved not only C-C bond formation but also the dearomatization of one of the aromatic substituents. nih.gov Computational studies on a related system suggested a mechanism involving the formation of an aluminaazacyclopropane ring intermediate, which then undergoes further reactions to form the coupled product. nih.gov
| Reactants | Product Type | Key Mechanistic Feature |
| [(dpp-bian)AlH2] + RNCO (R = Ph, Cy) | Aluminium carboxamides | Insertion of two isocyanate molecules into each Al-H bond rsc.org |
| [(dpp-bian)AlH2] + tBuNCO | Formimidate derivatives | Steric hindrance from tBu group alters reaction pathway rsc.org |
| K[Al(NON)] + Dmp-NC | C3-homologation product | C-C bond formation and dearomatization nih.gov |
This interactive table summarizes the outcomes of isocyanide coupling reactions with different this compound compounds.
Hydroelementation Reactions Involving this compound (Hydroboration, Hydroamination, Hydrosilylation, Hydroacetylenation)
Hydroelementation reactions, the addition of an E-H bond (where E is a main group element) across an unsaturated bond, are fundamental transformations in organic synthesis. researchgate.netrsc.org this compound compounds have proven to be versatile catalysts and reagents for a variety of these reactions. researchgate.netd-nb.infonumberanalytics.com
Hydroboration: Aluminium-catalyzed hydroboration of alkenes and alkynes is a well-established method for the synthesis of organoboranes. researchgate.netd-nb.inforesearchgate.net Commercially available aluminium hydrides like LiAlH4 and sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al) can catalyze the hydroboration of alkenes with good substrate scope and functional group tolerance. researchgate.netd-nb.info The proposed mechanism involves hydroalumination of the unsaturated bond followed by a σ-bond metathesis with a boron reagent like HBpin. researchgate.netd-nb.info
Hydroamination: The addition of N-H bonds across unsaturated C-C bonds, or hydroamination, can also be catalyzed by aluminium compounds. d-nb.infonumberanalytics.com While high temperatures may be required, these reactions provide a route to amines. d-nb.info The mechanism is thought to involve the formation of aminoguanidine (B1677879) complexes as intermediates in certain cases. d-nb.info
Hydrosilylation: this compound compounds, particularly cationic aluminium hydrides, have been shown to catalyze the hydrosilylation of imines. chemistryviews.orgx-mol.netresearchgate.net This reaction is valuable for the synthesis of amines and their derivatives. chemistryviews.org The catalytic cycle is proposed to start with the formation of a Lewis adduct between the cationic aluminium center and the imine nitrogen, which then reacts with the silane (B1218182) to give the product. chemistryviews.org Hydrosilylation of olefins using lithium aluminium hydride as a catalyst has also been reported. oup.com
Hydroacetylenation: While less common, hydroacetylenation reactions involving aluminium hydrides have also been explored. d-nb.info
| Reaction Type | Catalyst/Reagent | Substrate | Key Finding |
| Hydroboration | LiAlH4, Red-Al | Alkenes, Alkynes | High regioselectivity for linear products researchgate.netd-nb.info |
| Hydroamination | [Al(NMe2)3]2 | Carbodiimides | Temperature-dependent catalytic activity d-nb.info |
| Hydrosilylation | Cationic Al-H complexes | Imines | Formation of a Lewis adduct intermediate chemistryviews.org |
| Hydroacetylenation | Organoaluminium compounds | Carbodiimides | Mentioned as a possible transformation d-nb.info |
This interactive table provides an overview of various hydroelementation reactions catalyzed by this compound compounds.
Role of Lewis Acidity in this compound Catalytic Cycles
The Lewis acidic character of the aluminum center is a crucial factor in the catalytic activity of this compound compounds. researchgate.netcatalysis.blog This acidity allows the aluminum to activate substrates by accepting an electron pair, thereby facilitating subsequent reactions. catalysis.blog
In many catalytic cycles, the Lewis acidic Al(III) center plays a key role in molecular activation. researchgate.net For example, in the hydroboration of carbonyl compounds, the oxygen atom of the carbonyl group coordinates to the Lewis acidic aluminum atom before the hydride attacks the carbonyl carbon. researchgate.net The Lewis acidity of the aluminum can be tuned by the substituents. For instance, the presence of a triflate (OTf) group in [LAlH(OTf)] (where L is a NacNac ligand) increases the positive charge at the aluminum center, enhancing its Lewis acidity and catalytic activity. researchgate.net
The interplay between Lewis and Brønsted acidity can also be beneficial. Studies on the synthesis of homopropargyl alcohols have shown that the presence of both types of acidity can lead to higher reaction rates compared to systems with predominantly one type of acidity. scielo.org.za In these reactions, the Lewis acid site interacts with the alkyne, while the Brønsted acid site protonates the epoxide, facilitating nucleophilic attack. scielo.org.za
The design of the ligand framework around the aluminum center can define and modulate its Lewis acidity. researchgate.net For example, monomeric cage-shaped aluminum aryloxides derived from tripodal triphenolic ligands exhibit Lewis acidity due to the flexible coordination number of the aluminum center, enabling efficient and stereoselective O-glycosylation. researchgate.net Lewis Acid-Assisted Lewis Acids (LLAs), where a second Lewis acid activates the first, have also been developed to enhance catalytic activity in reactions like the Diels-Alder reaction. libretexts.org
Dehydrocoupling and Dehydrogenation Mechanisms
This compound compounds are effective catalysts for dehydrocoupling and dehydrogenation reactions, which are important for forming new element-element bonds and for hydrogen storage applications. researchgate.netmdpi.com These reactions often proceed through mechanisms involving the activation of substrates by the aluminum center and subsequent elimination of dihydrogen. researchgate.net
The dehydrocoupling of amine-boranes, such as Me₂NHBH₃, to form cyclic compounds like [Me₂NBH₂]₂ has been catalyzed by tert-butoxy-aluminium hydride reagents. rsc.org The catalytic activity is dependent on the specific aluminium hydride species, with the neutral dihydride demonstrating the highest reactivity. rsc.org N-heterocyclic imine (NHI)- and carbene (NHC)-supported Al(III) hydrides have also been shown to be active catalysts for the dehydrocoupling of Me₂NHBH₃. mdpi.com A proposed mechanism involves the formation of an intermediate where dimethylamino-borane inserts into the NHC–AlH₃ bond, followed by σ-bond metathesis with another molecule of the amine-borane. mdpi.com
This compound complexes can also facilitate the dehydrogenation of formic acid. researchgate.net Furthermore, an elusive hydridoaluminum(I) complex has been shown to mediate the metalation of sp³ C–H bonds in ethers, leading to the elimination of dihydrogen. acs.org
Thermal Decomposition Pathways and Kinetic Studies of this compound Species
The thermal stability and decomposition pathways of this compound compounds, particularly alane (AlH₃), are of significant interest for applications such as hydrogen storage and as energetic materials in propellants. supercriticalfluids.comaiaa.org
The thermal decomposition of alane is an endothermic process that begins at temperatures above 60 °C, although the rate is slow at this temperature. supercriticalfluids.comsupercriticalfluids.com The ideal temperature range for decomposition is generally considered to be 130–150 °C. supercriticalfluids.comsupercriticalfluids.com The process is not accompanied by side reactions, and the enthalpy of decomposition is approximately 10 kJ/mol H₂. supercriticalfluids.comsupercriticalfluids.com
Kinetic studies using thermogravimetric analysis (TGA) have shown that the decomposition of alane in an inert atmosphere occurs in two main steps. dtic.milresearchgate.net The initial and slowest step is the nucleation of aluminum crystals, which is the rate-determining step. dtic.milresearchgate.net This is followed by a faster step involving the growth of these aluminum crystals. dtic.milresearchgate.net During this process, hydrogen gas is released, and the initial crystalline AlH₃ is converted into amorphous aluminum particles. dtic.mil
The heating rate has a notable effect on the decomposition process. At lower heating rates, decomposition begins at lower temperatures, and the resulting porous structure can close earlier, trapping some hydrogen within the particles. dtic.mil The decomposition kinetics can be influenced by dopants. For example, the addition of TiCl₃ or LiH can lower the decomposition temperature to below 100 °C. supercriticalfluids.com
Reactive molecular dynamics simulations have been used to study the thermal decomposition of core-shell nanoparticles containing AlH₃ with explosives like RDX, HMX, and CL-20. nih.gov These simulations show that the AlH₃ shell acts as a self-dehydrogenating substance. nih.gov
Redox Chemistry and Electron Transfer Processes in this compound Reactions
The reactivity of this compound compounds is often characterized by their ability to act as reducing agents, which involves the transfer of electrons. benchchem.comsolubilityofthings.com This is typically achieved through the donation of a hydride ion (H⁻) to an electron-deficient center. benchchem.com
The reducing power of aluminium hydride stems from the transfer of electrons from the Al-H bond to a substrate. benchchem.com In these reactions, the aluminum atom often acts as a Lewis acid, coordinating to an electronegative atom in the substrate and facilitating the hydride transfer. benchchem.com This mechanism is similar to that of other complex metal hydrides like lithium aluminium hydride. benchchem.com
Recent studies have highlighted the role of redox-active ligands in modulating the electron transfer properties of aluminum complexes. researchgate.net By using ligands that can undergo electron and proton transfer, it is possible to design catalytic cycles for reactions such as dihydrogen production. researchgate.net For example, a bis(pyrazolyl)pyridine aluminum complex can electrocatalytically produce dihydrogen through a mechanism involving two electron-transfer steps and two chemical (proton-transfer) steps. researchgate.net The pKa values of the ligand's donor atoms can be tuned to control the reaction pathway, determining whether electron transfer precedes or follows protonation. researchgate.net
An undirected intramolecular C-H bond activation has been reported for a hydrido aluminium enaminonate compound, which is capable of mediating both proton and electron transfer. mdpi.com This suggests potential applications for aluminium hydride complexes in molecular catalysis. mdpi.com The reaction of a monomeric alanediyl, an organoaluminum(I) compound, with H₂ to form an aluminum hydride complex likely proceeds through a weakly associated dimeric intermediate, which lowers the activation energy for the reaction. acs.org
Intermolecular Interactions and Complexation Chemistry of this compound
This compound compounds readily form complexes with Lewis bases and can engage in various intermolecular interactions that influence their structure and reactivity. researchgate.netsupercriticalfluids.com Alane itself is a Lewis acid and reacts with a variety of Lewis bases, including carbenes, phosphines, amines, and oxygen donors, to form stable adducts. supercriticalfluids.com
The formation of such adducts can be a strategy for the synthesis of alane. For instance, a triethylenediamine (TEDA) alane complex can be synthesized directly from aluminum, hydrogen, and TEDA at high pressure. supercriticalfluids.com
This compound bis(tetrahydroborate), [HAl(BH₄)₂]n, exists as an associated structure in the liquid phase with Al-H-Al bridges. researchgate.net In toluene (B28343) solution, it is believed to exist as a mixture of oligomers. researchgate.net This compound forms complexes with bases like trimethylamine (B31210) (NMe₃) and diethyl ether (OEt₂). researchgate.net
The ligand framework plays a significant role in dictating the intermolecular interactions. For example, in a potassium salt of a hydrido(cyanido)aluminium complex, K[Al(NON)(H)(CN/NC)], intermolecular K/π(arene) and K/H interactions lead to the formation of a one-dimensional chain structure in the solid state. rsc.org In another case, the use of a fluorinated enaminone ligand was shown to enhance the volatility of the resulting aluminium hydride complex by suppressing intermolecular interactions through repulsive forces between fluorine atoms. nih.gov
Theoretical and Computational Studies on Hydridoaluminium Systems
Quantum Mechanical and Ab Initio Investigations of Bonding and Electronic Structure
Theoretical studies have been crucial in understanding the fundamental properties of hydridoaluminium (AlH3), also known as alane. First-principles calculations and ab initio methods have provided deep insights into its chemical bonding and electronic structure, which are challenging to probe experimentally. mdpi.comspring8.or.jp
The bonding in AlH3 is characterized as having both ionic and covalent contributions. mdpi.comspring8.or.jp The aluminum atom is bonded to three hydrogen atoms, and in its monomeric form, it exhibits a trigonal planar geometry with sp2 hybridization and no lone pairs on the aluminum atom. guidechem.com The total number of valence electrons is six, with three from aluminum and one from each of the three hydrogen atoms. guidechem.com While aluminum can have fewer than eight electrons, in AlH3, it has six electrons in three bonding pairs, and each hydrogen has two. guidechem.com
Computational studies comparing AlH3 to compounds like aluminum oxide (Al2O3) and aluminum fluoride (B91410) (AlF3) have revealed that the ionicity and covalency of the Al-H bond are intermediate between those of Al-O and Al-Al bonds. mdpi.com Partial density of states (PDOS) calculations show that while the valence bands in AlH3 are primarily composed of hydrogen orbitals, indicating anionic character for hydrogen, the contribution from aluminum orbitals is significant, suggesting a degree of covalency. mdpi.com This mixed bonding nature is further supported by the analysis of bond overlap populations. mdpi.com
The electronic structure of different polymorphs of AlH3, such as α-AlH3 and γ-AlH3, has also been a subject of theoretical investigation. aps.org These studies have shown that the arrangement of atoms, particularly the presence of unique double-bridge bonds between aluminum and hydrogen in γ-AlH3, influences the electronic properties. aps.org The binding of hydrogen's s orbital with the higher energy p and d orbitals of aluminum is enhanced in the double-bridge structure of γ-AlH3, leading to a higher electronic energy for this phase compared to the more stable α-AlH3. aps.org
Furthermore, theoretical models have been developed to understand the properties of alane clusters (AlnH3n). uni-konstanz.deresearchgate.net For instance, the dimer Al2H6 is formed by two hydrogen atoms creating bridge sites between the two aluminum atoms, a configuration that stabilizes the structure. uni-konstanz.de The stability of Al2H6 is derived from both this hydrogen bridging and a direct Al-Al bond. uni-konstanz.de
| Compound/System | Computational Method | Key Findings on Bonding and Electronic Structure |
| α-AlH₃ | First-principles calculation | Bonding is intermediate between ionic and covalent. Valence bands are mainly H orbitals, but Al orbital contribution is significant. mdpi.com |
| AlH₃ Monomer | Lewis Structure Analysis | Trigonal planar geometry, sp² hybridization on Al, 6 valence electrons. guidechem.com |
| α-AlH₃ vs. γ-AlH₃ | Density Functional Theory | γ-AlH₃ is less stable than α-AlH₃. The double-bridge bonds in γ-AlH₃ enhance H-s and Al-p,d orbital binding, increasing electronic energy. aps.org |
| Al₂H₆ Dimer | Theoretical Modeling | Stabilized by two bridging H atoms and a direct Al-Al bond. uni-konstanz.de |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate reaction mechanisms involving this compound. tuengr.comresearchgate.net DFT calculations allow for the exploration of potential energy surfaces, identification of intermediates and transition states, and determination of reaction pathways that are often difficult to characterize experimentally. tuengr.comresearchgate.net
One area of significant research is the use of alane in reduction reactions. For example, the reduction of amides to amines by AlH3 has been studied using DFT. tuengr.comoalib.com These studies have identified two primary transition states: the first involving the insertion of AlH3 and the second involving hydrogenation coupled with the cleavage of an AlH2-O-AlH2 group. tuengr.comresearchgate.net The calculations have shown that the second step is the rate-determining step due to its higher activation free energy. tuengr.com
DFT has also been instrumental in understanding the formation of alane on aluminum surfaces, a critical step in potential hydrogen storage applications. acs.orgnih.gov Calculations have detailed the atomistic processes of alane formation on Al(111) surfaces, showing how atomic hydrogen adsorbs and subsequently reacts to form alane clusters. acs.orgnih.gov Furthermore, DFT studies have predicted that the formation of alane monomers on an Al(111) surface is facilitated by the presence of defects, such as vacancies and titanium dopants, which make the process exothermic. iastate.edu
In the context of more complex chemical transformations, DFT has been used to unravel the mechanisms of C-H and C-O bond activation mediated by elusive this compound(I) complexes. acs.orgnih.gov These calculations have provided detailed mechanistic insights into these novel reactions. acs.orgnih.gov
Transition State Analysis and Energy Profiles in this compound Chemistry
A core strength of DFT in studying this compound chemistry is its ability to map out detailed energy profiles and characterize the transition states of reactions. tuengr.comresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a comprehensive picture of the reaction pathway.
For instance, in the DFT study of amide reduction by alane, the energy profile revealed a two-step mechanism. tuengr.com The relative energies of the transition states confirmed that the second step, the hydrogenation and cleavage, possesses the highest activation energy and is therefore the rate-determining step. tuengr.com
| Reaction | Computational Method | Key Findings from Transition State Analysis and Energy Profiles |
| Amide Reduction by AlH₃ | DFT (B3LYP) | Two-step mechanism; the second transition state (hydrogenation/cleavage) has the highest activation free energy and is rate-determining. tuengr.com |
| Dissociation of Al₂H₆ | DFT with NEB | The overall process is endothermic, but the final step of H₂ release is exothermic. researchgate.net |
| Alane formation on Al(111) | DFT | The reaction is endothermic on a pristine surface but becomes exothermic with a Ti dopant and an Al adatom. iastate.edu |
Solvent Effects in this compound Reaction Mechanisms
The surrounding solvent can significantly influence the mechanism and kinetics of chemical reactions. numberanalytics.comwikipedia.org Computational methods, particularly those combining DFT with continuum solvent models like the Polarizable Continuum Model (PCM), are used to investigate these solvent effects in this compound chemistry. chemrxiv.orgprimescholars.com
Solvent effects can alter the stability of reactants, transition states, and products differently, thereby changing the energy barriers and potentially the preferred reaction pathway. wikipedia.orgnumberanalytics.com Polar solvents, for instance, can stabilize charged or polar transition states, which can accelerate certain reactions. numberanalytics.comlibretexts.org
In the context of this compound, while specific detailed studies on solvent effects for many of its reactions are still emerging, the principles are well-established. For example, in reactions where charged intermediates or transition states are formed, polar solvents would be expected to play a significant role. numberanalytics.comlibretexts.org The choice of solvent can be critical in controlling the outcome of reactions involving this compound species. rsc.org
Computational studies that explicitly include solvent molecules can provide even more detailed insights, though at a higher computational cost. acs.org These "cluster/continuum" models, where the first solvation shell is treated explicitly and the bulk solvent as a continuum, can offer a more accurate representation of the reaction environment. acs.org
Molecular Dynamics Simulations (e.g., ReaxFF) for Dynamic Processes of this compound
While quantum mechanical methods like DFT are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound systems over time. acs.org A particularly powerful tool for this is the reactive force field (ReaxFF), which can model the formation and breaking of chemical bonds during a simulation. aip.org
ReaxFF force fields for aluminum hydride have been developed based on data from DFT calculations. aip.orgresearchgate.net These force fields enable large-scale simulations of dynamic processes such as thermal decomposition and hydrogen desorption. acs.orgresearchgate.net
MD simulations using ReaxFF have been employed to study the mechanisms of thermal decomposition and oxidation of AlH3. acs.org These simulations can track the formation of H2 and H2O, and investigate the influence of factors like an oxide layer on the surface. acs.org For example, it has been shown that an oxide layer can slow down the production of H2 during thermal decomposition. acs.org
The dynamics of hydrogen desorption from alane clusters have also been a focus of ReaxFF simulations. aip.orgresearchgate.net These studies have revealed a strong dependence of the heat of desorption on the particle size, suggesting that nanostructuring AlH3 could enhance the desorption process. researchgate.net Furthermore, simulations have shown that small alane clusters in the gas phase tend to agglomerate into larger clusters before desorbing molecular hydrogen. researchgate.net This provides a mechanism for the mass transport of aluminum atoms during thermal decomposition. researchgate.net
| Dynamic Process | Simulation Method | Key Findings from Molecular Dynamics Simulations |
| Thermal Decomposition of AlH₃ | ReaxFF MD | An oxide layer on the surface slows down the rate of H₂ production. acs.org |
| Hydrogen Desorption from AlH₃ Clusters | ReaxFF MD | Heat of desorption is strongly dependent on particle size, with smaller particles showing enhanced desorption. researchgate.net |
| Alane Cluster Dynamics | ReaxFF MD | Small gas-phase alane clusters agglomerate into larger clusters prior to H₂ desorption. researchgate.net |
Predictive Modeling for Novel this compound Reactivity
Computational chemistry is increasingly being used not just to explain observed phenomena but also to predict new chemical reactivity. acs.org For this compound systems, predictive modeling can guide experimental efforts toward the discovery of novel reactions and materials.
One approach involves using computational screening to identify promising candidates for specific applications. For example, in the search for improved hydrogen storage materials, theoretical calculations have been used to screen different alloys and dopants for their effect on the hydrogen binding energy and diffusion rates in aluminum-based hydrides. osti.gov
DFT calculations can also be used to predict the feasibility of new reaction pathways. By calculating the thermodynamics and kinetics of a proposed reaction, researchers can assess its likelihood of success before attempting it in the lab. For instance, the defect-mediated pathway for the direct synthesis of alane from aluminum and hydrogen was first predicted through DFT simulations and later confirmed experimentally. iastate.edu
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on computational data. By correlating calculated properties (like electronic or steric descriptors) with reactivity, it is possible to build models that can predict the reactivity of new, unstudied this compound complexes. acs.org For example, multivariate linear regression analysis has been used to build predictive models for how ligand modifications affect the bond dissociation energy and Lewis acidity in an Al-Fe complex, which in turn governs its reactivity. acs.org
Ligand Effects on Electronic Structure and Reactivity of this compound Centers
The ligands attached to a metal center play a crucial role in tuning its electronic structure and, consequently, its reactivity. psu.educhemrxiv.org In the chemistry of this compound, computational studies are vital for understanding and predicting these ligand effects.
DFT calculations can quantify how different ligands alter the electron density at the aluminum center, the nature of the Al-H bond, and the energies of the frontier molecular orbitals. rsc.org For example, electron-donating ligands will increase the electron density on the aluminum, which can affect its Lewis acidity and the hydridic character of the Al-H bond. Conversely, electron-withdrawing ligands will make the aluminum center more electrophilic.
Computational studies have shown that ligand-enforced geometries, which deviate from the ideal trigonal planar structure for a trivalent aluminum center, can significantly impact Lewis acidity. chemrxiv.org Pyramidalization of the aluminum center, enforced by a specific ligand framework, can lower the energy of the LUMO, making the complex a stronger Lewis acid and favoring the coordination of a Lewis base. chemrxiv.org
In the context of catalysis, ligands can modulate the reactivity of this compound species in subtle yet profound ways. For instance, in a bimetallic Fe-Al dihydride complex, DFT calculations suggested that ligand exchange reactions proceed through a dyotropic rearrangement, where ligands migrate between the metal centers. researchgate.net This rearrangement fundamentally alters the nature of the hydride ligands and exposes new avenues for reactivity. researchgate.net The mobility of hydride ligands themselves can also induce rapid changes in the local electronic structure and spin states at metal centers, a phenomenon that has been explored computationally. nih.gov
| Ligand Property/Effect | Computational Method | Impact on this compound Center |
| Electron-donating/withdrawing character | DFT | Modulates electron density, Lewis acidity, and hydricity of the Al-H bond. acs.org |
| Ligand-enforced pyramidalization | DFT | Lowers the LUMO energy, enhancing Lewis acidity. chemrxiv.org |
| Ligand exchange in bimetallic systems | DFT | Can induce dyotropic rearrangements, altering the nature and reactivity of hydride ligands. researchgate.net |
| Hydride ligand mobility | DFT, Ab initio calculations | Can cause rapid changes in the local electronic structure and spin state of the metal center. nih.gov |
Applications of Hydridoaluminium Chemistry in Advanced Materials and Catalysis Research
Role of Hydridoaluminium in Homogeneous Catalysis
This compound compounds have emerged as potent reagents and catalysts in homogeneous catalysis, a field traditionally dominated by transition metals. Their reactivity, stemming from the polar Al-H bond, allows them to participate in a variety of catalytic transformations.
Catalyst Design and Ligand Effects for Enhanced Selectivity and Efficiency
The design of the ligand framework supporting the this compound center is crucial for tuning the catalyst's reactivity, selectivity, and efficiency. The electronic and steric properties of the ligands directly influence the Lewis acidity of the aluminum center and the hydridic character of the Al-H bond.
For instance, the use of bulky β-diketiminate ligands has been instrumental in stabilizing monomeric aluminum hydride species, preventing oligomerization and enhancing their catalytic activity. The reaction of [LAlH2] (where L = HC(CMeNAr)2, Ar = 2,6-iPr2C6H3) with MeOTf (Tf = SO2CF3) leads to the formation of [LAlH(OTf)], a highly Lewis acidic complex. This increased Lewis acidity at the aluminum center is key to its excellent catalytic activity in the hydroboration of organic compounds containing carbonyl groups. rsc.org
Furthermore, the choice of ligand can facilitate novel reactivity. A low-valent this compound(I) complex, stabilized by a chelating bis(N-heterocyclic carbene) ligand, has been shown to activate C-H and C-O bonds in ethers. acs.org In this system, the elusive this compound(I) intermediate, generated in situ, readily undergoes C-H bond activation at the α-carbon of tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP). acs.org This reactivity highlights the profound effect of the ligand environment on the catalytic capabilities of this compound species.
The modular nature of ligand synthesis allows for the creation of libraries of ligands with varied steric and electronic properties. wikipedia.orgnih.gov This approach enables the high-throughput screening of catalysts for specific applications, optimizing for selectivity and efficiency. Small variations in the ligand structure can have a major impact on the catalyst's performance, underscoring the importance of precise ligand design. wikipedia.orgnih.gov
Table 1: Impact of Ligand Design on this compound Catalyst Performance
| Catalyst/Precursor | Ligand Type | Key Feature | Application | Outcome | Citation(s) |
|---|---|---|---|---|---|
[LAlH(OTf)] |
β-diketiminate | Increased Lewis acidity | Hydroboration of carbonyls | Excellent catalytic activity | rsc.org |
(bisNHC)Al(H)[Fe(CO)4] (elusive) |
bis(N-heterocyclic carbene) | Low-valent Al(I) center | C-H and C-O bond activation | Activation of THF and THP | acs.org |
| Rhodium complexes | Supramolecular ligands | Modular and diverse | Asymmetric hydrogenation | High selectivity; catalyst performance highly dependent on small ligand variations | wikipedia.orgnih.gov |
Main Group Catalysis Development with this compound
This compound compounds are at the forefront of the development of main group catalysis, offering a more sustainable and earth-abundant alternative to precious transition metal catalysts. globaljournals.org The reactivity of soluble aluminum hydrides towards unsaturated bonds like C=O, C=N, and C≡C forms the basis of their catalytic applications.
Recent studies have demonstrated that reactions involving aluminum hydrides often proceed through deprotonation or hydroalumination pathways. These stoichiometric reactions are frequently the initial and crucial steps in a complete catalytic cycle. The design of appropriate ligands around the aluminum center is vital for both substrate activation and the regeneration of the active catalytic species.
The field has seen significant progress in using aluminum hydrides for various transformations, including:
Hydroboration: Aluminum hydride catalysts have shown high efficiency in the hydroboration of carbonyl compounds. rsc.org
C-H and C-O Bond Activation: As mentioned earlier, specific this compound complexes can activate otherwise inert C-H and C-O bonds. acs.org
Polymerization: Main group metals, including aluminum, are being explored as catalysts for a wide range of polymerizations, from alkene polymerization to the ring-opening polymerization of biodegradable polyesters. globaljournals.org The tunability of the metal's Lewis acidity and the metal-alkyl bond polarity through ligand design is a key aspect of this research. globaljournals.org
The development of main group catalysis with this compound is a rapidly evolving area, with ongoing research focused on expanding the scope of catalytic reactions and understanding the underlying reaction mechanisms.
This compound Compounds as Precursors for Functional Materials Synthesis
The volatility and decomposition characteristics of certain this compound compounds make them excellent precursors for the synthesis of functional materials, particularly thin films.
Chemical Vapor Deposition (CVD) Precursors (e.g., Al2O3 thin films)
Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films. The choice of precursor is critical to the success of the CVD process, and this compound compounds offer several advantages. While aluminum alkyls and chlorides are common precursors, amine-stabilized aluminum hydrides are also being investigated. nih.gov
A notable example is the use of tert-butoxyaluminumhydride ([tBu-OAlH2]2) as a single-source precursor for the CVD of aluminum/aluminum oxide (Al/Al2O3) composite thin films. researchgate.net The decomposition of this precursor at temperatures above 500°C can yield a composite material containing aluminum, aluminum oxide, and a small amount of aluminum carbide. researchgate.net By modifying the reaction parameters, such as lowering the decomposition temperature to 300°C, a two-component material of Al/Al2O3 can be obtained. researchgate.net This process initially forms an amorphous intermediate phase with the composition "HAlO," which upon heating to 600°C, eliminates hydrogen and disproportionates to Al(0) and Al(III) oxide. researchgate.net
When a dialkoxy alane, (RO)2AlH, is used as the precursor, the product is aluminum oxide (Al2O3). researchgate.net The choice between mono- and di-alkoxy alanes allows for the selective deposition of either Al/Al2O3 composites or pure Al2O3 films.
Table 2: this compound Precursors for CVD of Aluminum-Based Thin Films
| Precursor | Film Composition | Deposition Temperature | Key Observation | Citation(s) |
|---|---|---|---|---|
[tBu-OAlH2]2 |
Al/Al2O3/Al4C3 | >500°C | Formation of a three-phase composite | researchgate.net |
[tBu-OAlH2]2 |
Al/Al2O3 | 300°C (initial), 600°C (anneal) | Formation of a two-phase composite via an "HAlO" intermediate | researchgate.net |
(RO)2AlH |
Al2O3 | - | Selective formation of aluminum oxide | researchgate.net |
| Amine-stabilized aluminum hydrides | Al, AlN | - | Potential precursors for Al and AlN thin films | nih.gov |
Solution-Based Deposition Strategies utilizing this compound Precursors
Solution-based deposition methods offer advantages such as low cost, scalability, and compatibility with a wide range of substrates. While research in this area has explored various aluminum-containing precursors, the use of this compound compounds is an emerging area.
Solution-phase syntheses of inorganic solid-state materials often rely on controlling precursor reactivity through the use of coordinating ligands. nih.gov This approach allows for the formation of metastable phases and unique nanostructures. nih.gov For the deposition of Al2O3 films from solution, precursors like the tridecameric cluster, Al13(µ3-OH)6(µ2-OH)18(H2O)24(NO3)15, have been shown to be effective. researchgate.net The pre-formed metal-oxygen bonds in such clusters facilitate the densification of the resulting films. researchgate.net
While not strictly this compound compounds, the principles of using tailored molecular precursors in solution for materials synthesis are directly applicable. The development of soluble and stable this compound complexes with appropriate ligands could open new avenues for the solution-based deposition of aluminum-containing functional materials.
Fundamental Research in Hydrogen Storage Mechanisms
Aluminum hydride (AlH3), also known as alane, is a promising material for solid-state hydrogen storage due to its high gravimetric (10.1 wt%) and volumetric hydrogen densities. However, its practical application has been hindered by challenges related to its thermodynamic stability and the kinetics of hydrogen absorption and desorption.
The fundamental mechanism of hydrogen cycling in metal hydrides involves several steps: the dissociation of hydrogen molecules on the material's surface, the diffusion of hydrogen atoms into the bulk material, and their occupation of lattice sites. nih.gov The reverse process, dehydrogenation, is typically endothermic, requiring an energy input to release the stored hydrogen. nih.gov
For alane, the decomposition to aluminum and hydrogen gas is a key area of study. Research has shown that all hydrogen can be desorbed from α-AlH3 at 138°C in under an hour. The decomposition rate and thermal stability are dependent on the specific polymorph of AlH3, with the α-phase being the most thermodynamically stable.
A significant challenge is the high pressure required for the direct hydrogenation of aluminum to form alane. Recent research has focused on overcoming this thermodynamic barrier. One promising approach is the nanoconfinement of alane within porous frameworks. By confining AlH3 within the nanopores of a covalent triazine framework, researchers have been able to significantly improve the thermodynamics of hydrogen storage, enabling the regeneration of alane from bulk aluminum at much lower pressures and temperatures than previously possible.
Table 3: Hydrogen Desorption Properties of Aluminum Hydride (AlH3)
| Material | Desorption Condition | Hydrogen Released (wt%) | Time to Complete Desorption | Key Finding | Citation(s) |
|---|---|---|---|---|---|
| α-AlH3 | Isothermal at 138°C | >9.05 | < 1 hour | Complete transformation to pure aluminum | |
| γ-AlH3 | - | - | - | Requires a 10°C higher formation temperature than α-AlH3 and shows enhanced endothermic stability | |
| Nanoconfined AlH3 | - | - | - | Improved thermodynamics for reversible hydrogen storage | [] |
The ongoing research into the fundamental mechanisms of hydrogen storage in this compound compounds is crucial for the development of next-generation energy storage technologies.
Dehydrogenation and Rehydrogenation Studies of this compound Materials
Aluminium hydride, or alane, is a promising material for hydrogen storage, boasting a high gravimetric capacity of 10.1% and a volumetric density of 149 g H₂/L. mkg.seresearchgate.netsupercriticalfluids.comenergy.gov The thermal decomposition of alane is favorable, releasing hydrogen at relatively low temperatures. supercriticalfluids.comunipi.it However, the primary challenge lies in its regeneration. The direct rehydrogenation of aluminum metal back to alane is thermodynamically unfavorable, requiring extremely high hydrogen pressures, estimated to be over 7,000 bar at room temperature. acs.orgescholarship.org
Research has focused on several strategies to overcome this limitation. One approach involves the use of different alane polymorphs (α, β, γ, etc.), which exhibit different thermal stabilities. bnl.govenergy.govresearchgate.net Studies have shown that the β and γ polymorphs are less stable than the α phase and will exothermically transform to α-AlH₃ before decomposing to aluminum and hydrogen. bnl.govresearchgate.net The decomposition temperatures for these polymorphs are generally observed between 150-200°C, though this can be lowered by techniques such as ball milling. researchgate.net
Another significant area of research is the formation of alane adducts with Lewis bases, such as amines. arxiv.orgsupercriticalfluids.com These adducts can be synthesized under much lower pressures than pure alane. supercriticalfluids.com For instance, the triethylenediamine alane (TEDAA) complex can be formed from aluminum, hydrogen, and TEDA at pressures as low as 34.5 bar. acs.orgarxiv.org The stability and decomposition kinetics of these adducts vary depending on the amine used. arxiv.org
Furthermore, nanoconfinement has emerged as a novel strategy to alter the thermodynamics of the system. By confining alane within the nanopores of a covalent triazine framework (CTF), researchers have demonstrated reversible dehydrogenation and rehydrogenation at significantly lower pressures. For example, AlH₃ confined in a bipyridine-functionalized CTF (AlH₃@CTF-bipyridine) can be rehydrogenated at 60°C under 700 bar of hydrogen, a pressure more than ten times lower than that required for bulk aluminum. escholarship.orgresearchgate.net This nanoconfined material releases hydrogen rapidly between 90 and 150°C. escholarship.org
Below is a data table summarizing the dehydrogenation and rehydrogenation conditions for various this compound materials based on recent research findings.
Table 1: Dehydrogenation and Rehydrogenation Characteristics of this compound Materials
| Material | Dehydrogenation Onset/Completion Temperature (°C) | Rehydrogenation Conditions (Pressure/Temperature) | Key Findings/Notes | Reference |
|---|---|---|---|---|
| α-AlH₃ (bulk) | ~100 (Decomposition) | >7,000 bar (at 298 K) | High pressure requirement for rehydrogenation is a major barrier. | acs.org |
| β-AlH₃ | ~100 (Transforms to α-phase then decomposes) | - | Exothermic transition to α-AlH₃ with heat evolution of 1.5 ± 0.4 kJ/mol. | bnl.gov |
| γ-AlH₃ | ~100 (Transforms to α-phase then decomposes) | - | Exothermic transition to α-AlH₃ with heat evolution of 2.8 ± 0.4 kJ/mol. | bnl.gov |
| Trimethylamine (B31210) alane (TMAA) | ~100 (373 K, complete in ~2h) | Synthesized at 117.9 bar H₂ | Adduct formation allows for lower pressure synthesis. | acs.org |
| Triethylenediamine alane (TEDAA) | ~120 (393 K, complete in ~10h) | Synthesized at 34.5 bar H₂ | Decomposition temperature is higher compared to TMAA. | acs.orgarxiv.org |
| AlH₃@CTF-bipyridine (Nanoconfined) | 90-95 (Onset), 150 (Rapid), 250 (Complete) | 700 bar / 60°C | Nanoconfinement drastically reduces rehydrogenation pressure. | escholarship.orgresearchgate.net |
Role of this compound in Reactive Hydride Composites
The discovery that titanium could catalyze the reversible hydrogen release and uptake in NaAlH₄ was a significant breakthrough for solid-state hydrogen storage research. au.dk NaAlH₄ decomposes in a two-step reaction, first to Na₃AlH₆ and then to sodium hydride (NaH) and aluminum. rsc.org
Nanoconfinement strategies are also applied to RHCs. For instance, nanoconfined NaAlH₄ within a graphene oxide framework (NaAlH₄@GOF) shows significantly reduced hydrogen desorption temperatures compared to the bulk material. The first two desorption steps for NaAlH₄@GOF were observed at 108°C and 231°C, respectively, which is a substantial reduction from the bulk material's desorption temperatures of 282°C and 311°C. rsc.org
The table below presents data on the dehydrogenation properties of selected reactive hydride composites containing this compound species.
Table 2: Dehydrogenation Properties of this compound-Based Reactive Hydride Composites (RHCs)
| Composite System | Dehydrogenation Peak Temperatures (°C) | Catalyst/Modification | Key Findings/Notes | Reference |
|---|---|---|---|---|
| NaAlH₄ (bulk) | Step 1: 282, Step 2: 311 | None | Serves as a baseline for comparison with modified systems. | rsc.org |
| NaAlH₄@GOF (1 M) | Step 1: 108, Step 2: 231 | Graphene Oxide Framework (GOF) | Nanoconfinement significantly lowers desorption temperatures. | rsc.org |
| 2NaBH₄ + MgH₂ | - | Moist atmosphere exposure | A novel activation method enhances desorption kinetics. While not an Al-RHC, it demonstrates modification strategies applicable to hydride composites. | uab.cat |
| LiBH₄–MgH₂ | - | NbF₅ | Addition of NbF₅ significantly enhances the sluggish kinetics of this high-capacity system. This highlights the importance of catalysts in RHCs. | researchgate.net |
Interdisciplinary Research with Transition Metal Analogs of this compound Systems
Research into this compound systems is complemented by studies of its heavier Group 13 analogs, such as gallane (GaH₃), and transition metal hydrides like copper hydride (CuH). These analogous systems provide fundamental insights into the nature of metal-hydrogen bonds and can inform the design of new materials.
Gallane (GaH₃) is significantly less stable than alane. It is a colorless gas that cannot be concentrated in its pure form at room temperature and decomposes to gallium and hydrogen above -20°C. wikipedia.org Like alane, it can form a dimeric structure (Ga₂H₆) and various adducts with Lewis bases. researchgate.netwikipedia.org However, gallane tends to adopt lower coordination numbers in its adducts compared to alane. wikipedia.org For example, the trimethylamine adduct of gallane (Me₃N·GaH₃) is monomeric in the solid state, whereas the corresponding alane complex is dimeric with hydrogen bridges. wikipedia.org This difference in structure and stability provides a valuable point of comparison for understanding the bonding in this compound compounds.
Copper hydride (CuH) is another relevant analog. It is typically a red, unstable solid that decomposes into its constituent elements. wikipedia.org Unlike alane, which has more covalent character, CuH is considered a polymeric hydride with a Wurtzite crystal structure. wikipedia.orgskb.com It is thermodynamically unstable but can be metastable, particularly in aqueous media. skb.comscientific.net Its heat of formation is positive, indicating its instability relative to copper and hydrogen gas. mkg.se The study of such unstable hydrides helps to frame the relative stability and reactivity of alane.
The comparison of these systems, including their structural, thermodynamic, and reactive properties, is crucial for developing a comprehensive understanding of metal hydrides for various applications, from chemical synthesis to energy storage.
The following table provides a comparison of key properties between this compound and its transition metal analogs.
Table 3: Comparative Properties of this compound and its Analogs
| Property | This compound (Alane, AlH₃) | Gallium Hydride (Gallane, GaH₃) | Copper Hydride (CuH) | Reference |
|---|---|---|---|---|
| Formula Mass (g/mol) | 29.99 | 72.75 | 64.55 | wikipedia.orgamericanelements.com |
| Physical State (Standard) | Colorless, nonvolatile solid (polymeric) | Colorless gas (monomeric), unstable solid | Reddish-brown solid (polymeric) | wikipedia.orgchembk.com |
| Structure | Polymeric (e.g., α-AlH₃ with 6-coordinate Al) | Trigonal planar (monomer), Dibridged (dimer, Ga₂H₆) | Wurtzite crystal structure (polymeric) | wikipedia.orgwikipedia.org |
| Stability | Metastable solid, decomposes >100°C | Highly unstable, decomposes > -20°C | Unstable, decomposes at 60°C | acs.orgwikipedia.orgchembk.com |
| Enthalpy of Formation (kJ/mol) | ~ -10 | +59 ± 16 (for 2GaH₃ → Ga₂H₆) | +21.3 (calculated) | mkg.sebnl.govwikipedia.org |
| Adducts with Lewis Bases | Forms stable, often dimeric or polymeric adducts | Forms adducts, often monomeric with lower coordination numbers | Forms adducts (e.g., with pyridine) | arxiv.orgwikipedia.org |
Future Directions and Emerging Frontiers in Hydridoaluminium Research
Exploration of Novel Hydridoaluminium Oxidation States
Historically, the chemistry of this compound has been dominated by the +3 oxidation state. However, a major frontier in modern main-group chemistry is the synthesis and characterization of compounds with aluminium in lower oxidation states, such as +1 and +2. researchgate.net The isolation of these species is challenging due to their thermodynamic instability, often requiring kinetically stabilizing bulky ligands. researchgate.netescholarship.org
Recent breakthroughs have demonstrated the potential of these low-valent this compound complexes. An elusive this compound(I) complex, stabilized by a bis(N-heterocyclic carbene) ligand and an iron carbonyl moiety, was generated in situ and shown to facilitate the activation of strong sp³ C–H and C–O bonds in ethers—a remarkable feat for a low-valent main-group hydride. acs.org Density Functional Theory (DFT) calculations were crucial in elucidating the mechanisms of these novel transformations. acs.org
The exploration of Al(II) species, particularly dialumenes with Al-Al double bonds, represents another exciting avenue. These compounds can act as neutral synthons for activating challenging chemical bonds. For instance, a dialumene has been used for the selective C–F bond activation of monofluorobenzene. nih.gov This process involves a formal oxidative addition to the dialumene, forming an Al(II)-Al(II) dialane intermediate, which can then undergo a formal reductive elimination to yield an Al(III) product and a monomeric Al(I) species. nih.gov This reactivity, which was previously the domain of transition metals or highly reactive bimetallic systems, highlights the unique potential of low-oxidation-state aluminium hydrides. nih.govtum.de
| Species Type | Example Complex/Intermediate | Al Oxidation State | Key Research Finding | Reference |
|---|---|---|---|---|
| This compound(I) | (bisNHC)Al(H)[Fe(CO)₄] (elusive) | +1 | Mediates C–H and C–O bond activation of ethers. | acs.org |
| Dialumene/Dialane | Dialane intermediate from dialumene + monofluorobenzene | +2 | Undergoes formal reductive elimination, enabling C–F bond activation. | nih.gov |
| Aluminyl Anion | K[Al(NON)] ([NON]²⁻ = [O(SiMe₂NDipp)₂]²⁻) | +1 | Promotes controlled reductive C–C coupling of isocyanides. | rsc.org |
| Dialuminyne | Na₂(AlArⁱᴾʳ⁴)₂ | 0 | Features a nonclassical Al-Al triple bond; used as a precursor to access lower oxidation state species. | escholarship.org |
Development of Sustainable Synthesis Routes for this compound
Traditional synthesis methods for aluminium hydrides, particularly alane (AlH₃), often rely on energy-intensive processes and the use of large quantities of volatile organic solvents. rsc.orgresearchgate.net These drawbacks have spurred the development of more sustainable and economically viable synthetic routes.
A prominent and promising alternative is mechanochemistry, specifically solid-state reactive milling. rsc.orgresearchgate.net This solvent-free approach involves milling inexpensive and readily available starting materials, such as aluminium chloride (AlCl₃), with common metal hydrides like lithium hydride (LiH), magnesium hydride (MgH₂), or calcium hydride (CaH₂). rsc.org Research has shown that reactive milling of AlCl₃ with nanocrystalline MgH₂ can successfully produce nano-sized γ-AlH₃. rsc.org This method not only avoids the environmental and practical issues associated with solvents but can also yield materials with enhanced properties, such as improved hydrogen desorption kinetics for hydrogen storage applications. rsc.orgresearchgate.net
| Parameter | Traditional Solvent-Based Synthesis | Mechanochemical (Solid-State) Synthesis |
|---|---|---|
| Starting Materials | LiAlH₄ and AlCl₃ in ether | AlCl₃ and cheaper metal hydrides (e.g., LiH, MgH₂) |
| Solvent Use | High (e.g., diethyl ether, THF) | Solvent-free or minimal |
| Energy Consumption | Often requires precise temperature control and energy for solvent removal | Energy input for milling, but can be more efficient overall |
| Byproducts | LiCl, requires separation from solvent-adduct product | Salt byproducts (e.g., MgCl₂) form a nanocomposite with AlH₃ |
| Product Form | Often an adduct (e.g., AlH₃·Et₂O) | Adduct-free, often nano-sized AlH₃ |
| Reference | researchgate.netresearchgate.net | rsc.orgresearchgate.net |
Advanced In-Situ Spectroscopic Monitoring of this compound Reactions
Understanding the intricate mechanisms of this compound reactions, especially those involving transient or highly reactive intermediates, is critical for catalyst design and reaction optimization. Advanced in-situ spectroscopic techniques are indispensable tools for gaining this crucial insight by monitoring reactions in real-time.
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this context. For example, in the study of dialumene-mediated C–F activation, in-situ ¹H and ¹⁹F NMR spectroscopy were used to observe the reaction as it progressed. nih.gov These measurements allowed for the direct detection and characterization of key intermediates, such as the initial dialane species formed after the oxidative addition of monofluorobenzene. nih.gov The spectroscopic monitoring also revealed the slow transformation of this intermediate into the final Al(III) product, providing direct evidence for the proposed reaction pathway, including the disproportionation via Al-Al bond cleavage. nih.gov Such detailed mechanistic snapshots, which are impossible to obtain from analysis of only the final products, are vital for rationally improving reaction selectivity and efficiency.
Integration of Machine Learning in Computational Design and Prediction for this compound Systems
The convergence of machine learning (ML) and computational chemistry is opening new frontiers in materials discovery and design. mit.eduanl.gov While still an emerging area for this compound chemistry specifically, the application of ML to the broader field of metal hydrides and computational materials science provides a clear roadmap for future research. researchgate.netarxiv.org
ML algorithms can be trained on large datasets from quantum mechanical calculations or experiments to create predictive models that are far more computationally efficient than traditional simulation methods. arxiv.orgzalf.de For this compound systems, these models can be developed to:
Predict Material Properties: Forecast key characteristics such as hydrogen storage capacity, formation enthalpy, and dehydriding temperatures for new or hypothetical aluminium hydride materials. researchgate.net
Accelerate Catalyst Discovery: Screen vast numbers of potential ligand-aluminium hydride combinations to identify promising candidates for specific catalytic transformations, predicting their stability and reactivity.
Optimize Reaction Conditions: Build models that predict reaction outcomes (yield, selectivity) based on input parameters like temperature, pressure, and catalyst structure, thereby accelerating the optimization of synthetic and catalytic processes. mit.edu
Elucidate Structure-Property Relationships: Uncover complex, non-linear relationships between the molecular structure of this compound complexes and their observed chemical behavior, guiding the rational design of new systems. anl.gov
Physics-informed neural networks (PINNs) and graph neural networks are particularly promising, as they can incorporate known physical laws and molecular structures to improve predictive accuracy and generalizability. anl.gov
| ML Application Area | Objective | Potential ML Models | Expected Impact |
|---|---|---|---|
| Materials Discovery | Predict stability and hydrogen storage properties of novel alanes. | Graph Neural Networks, Gaussian Process Regression | Accelerated identification of new high-capacity hydrogen storage materials. |
| Catalyst Design | Predict the catalytic activity of this compound complexes for a given reaction. | Random Forest, Artificial Neural Networks | Rational design of more efficient and selective main-group catalysts. |
| Reaction Prediction | Forecast the outcome of a catalytic cycle with new substrates. | Deep Neural Networks, Physics-Informed Neural Networks (PINNs) | Reduced experimental effort and faster expansion of catalytic scope. |
| Mechanism Analysis | Classify reaction pathways and identify key descriptors for reactivity. | Support Vector Machines, Clustering Algorithms | Deeper mechanistic understanding to guide future experiments. |
Expanding Catalytic Scope to New Substrates and Transformations with this compound
Soluble aluminium hydrides are highly reactive and have long been used stoichiometrically. researchgate.net A major goal of current research is to harness this intrinsic reactivity in catalytic cycles, expanding their application to a wider range of chemical transformations and substrates.
Recent studies have shown that this compound complexes can catalyze reactions that were once considered difficult for main-group elements. This includes the activation of carbonyl compounds, alkenes, and alkynes in processes like dehydrocoupling, hydroboration, and hydrosilylation. researchgate.net For example, heteroleptic mono- and di-hydrido-aluminium enaminonate complexes have been synthesized, demonstrating facile hydride substitution and migration, which reveals their potential as catalysts for C(sp³)–H bond functionalization. mdpi.com
Furthermore, low-valent aluminium hydrides are enabling entirely new types of reactivity. The use of a potassium aluminyl, a source of Al(I), has demonstrated the controlled reductive C–C coupling of isocyanide substrates. rsc.org Depending on the steric bulk of the isocyanide used (e.g., adamantyl isocyanide), the reaction could be controlled to produce either C₂- or C₃-homologation products, showcasing a stepwise chain growth process promoted by an aluminium center. rsc.org These findings significantly broaden the catalytic repertoire of aluminium, pushing it into domains of bond formation and molecular construction that add significant value and complexity. rsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for hydridoaluminium compounds, and how do reaction conditions influence product purity?
- Methodology : this compound synthesis typically involves direct hydrogenation of aluminum precursors (e.g., AlCl₃) using reducing agents like LiAlH₄ under inert atmospheres. Purity is assessed via ¹H NMR (to quantify hydride content) and X-ray diffraction (XRD) (to confirm crystallinity). Reaction temperature and solvent polarity are critical variables: lower temperatures (<100°C) favor monomeric species, while higher temperatures promote oligomerization .
- Data Interpretation : Contradictions in hydride coordination modes (e.g., bridging vs. terminal) may arise from incomplete solvent removal; vacuum drying and spectroscopic cross-validation (IR, Raman) are recommended .
Q. How can spectroscopic techniques distinguish between terminal and bridging hydrides in this compound clusters?
- Methodology : Infrared (IR) spectroscopy identifies terminal Al-H stretches (1600–1800 cm⁻¹) versus bridging modes (1300–1500 cm⁻¹). Solid-state NMR (²⁷Al MAS) resolves coordination environments, while neutron diffraction provides definitive H-atom positioning. Cross-referencing with computational models (DFT) validates assignments .
- Common Pitfalls : Overlapping signals in crowded spectra require deconvolution algorithms and isotopic substitution (e.g., deuterated analogs) .
Advanced Research Questions
Q. What mechanistic insights explain the thermal instability of this compound compounds, and how can decomposition pathways be suppressed?
- Methodology : Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) tracks volatile byproducts (e.g., H₂, AlH₃). Kinetic studies (Arrhenius plots) reveal activation energies for decomposition. Stabilization strategies include steric shielding with bulky ligands (e.g., N-heterocyclic carbenes) or encapsulation in porous matrices .
- Data Contradictions : Discrepancies between experimental and computational activation energies may stem from incomplete modeling of solvent effects or transition states. Hybrid QM/MM simulations improve accuracy .
Q. How do this compound complexes mediate catalytic hydrogenation of unsaturated substrates, and what role do ligand electronics play in activity?
- Methodology : Kinetic isotope effects (KIE) and in situ XAFS probe rate-determining steps and Al-H bond dynamics. Ligand electronic parameters (Tolman electronic parameters, Hammett constants) correlate with turnover frequencies. Comparative studies using substituted ligands (e.g., electron-withdrawing vs. donating) isolate electronic contributions .
- Controversies : Conflicting reports on Al-H bond heterolysis vs. homolysis mechanisms require isotopic labeling (D₂ vs. H₂) and EPR trapping of radical intermediates .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile discrepancies between computational predictions and experimental observations in this compound reactivity?
- Methodology :
- Step 1 : Validate computational methods (e.g., DFT functionals) against benchmark systems (e.g., AlH₃ dimerization).
- Step 2 : Re-examine experimental conditions (e.g., solvent polarity, trace O₂/H₂O) that may introduce unmodeled variables.
- Step 3 : Use multivariate regression to identify dominant factors (e.g., steric vs. electronic effects) .
Tables for Methodological Reference
Table 1 : Common Characterization Techniques for this compound Compounds
| Technique | Purpose | Key Parameters | Limitations |
|---|---|---|---|
| ¹H/²⁷Al NMR | Hydride environment analysis | Chemical shift, coupling constants | Sensitivity to paramagnetic impurities |
| XRD/Neutron Diffraction | Structural elucidation | Bond lengths, angles | Requires single crystals |
| TGA-MS | Thermal stability profiling | Decomposition onset, byproducts | Limited to volatile products |
Table 2 : Contradiction Resolution Framework
| Issue | Resolution Strategy | Evidence Source |
|---|---|---|
| Conflicting spectroscopic assignments | Isotopic substitution + DFT | |
| Discrepant catalytic activity | Ligand electronic parameter mapping |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
